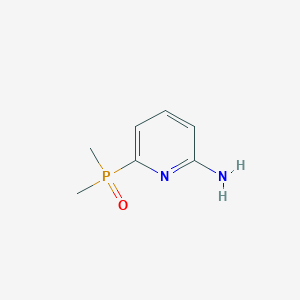

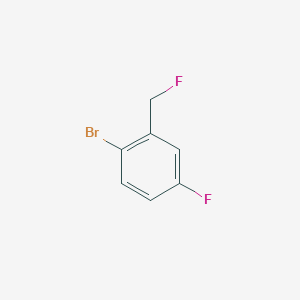

6-Dimethylphosphorylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Dimethylphosphorylpyridin-2-amine, also known as DMPP, is a chemical compound that has been studied extensively due to its potential applications in scientific research. DMPP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes. In

Aplicaciones Científicas De Investigación

Complexation-induced Unfolding of Heterocyclic Ureas

Research on heterocyclic ureas synthesized from 2-aminopyridine demonstrates the potential for creating foldamers that equilibrate with multiply hydrogen-bonded structures. These compounds, including their synthesis from aminopyridines with triphosgene and 4-(dimethylamino)pyridine (DMAP), show promise in self-assembly applications due to their ability to form robust, sheet-like, hydrogen-bonded complexes. This mimicry of peptide helix-to-sheet transitions offers insights into the design of new materials and molecular structures (Corbin et al., 2001).

Catalysis and Synthesis of Imidazole Derivatives

The catalytic synthesis of tetrasubstituted imidazole derivatives using 2,6-Dimethylpyridinium trinitromethanide highlights the efficiency of this compound in promoting reactions under green conditions. This research suggests applications in the synthesis of complex organic molecules, leveraging the catalyst's effectiveness and environmental benefits (Zolfigol et al., 2015).

Polymer Synthesis

Studies on aromatic amine ligands and copper(I) chloride in polymerizing 2,6-dimethylphenol reveal the significance of 2-aminopyridine derivatives in developing highly efficient catalyst systems for polymer synthesis. The resulting poly(2,6-dimethyl-1,4-phenylene ether) (PPE) synthesis, with its fast reaction rates and low by-product production, underscores the utility of these compounds in materials science (Kim et al., 2018).

Enhancing Cross-Coupling Reactions

The development of nickel pincer complexes for cross-coupling reactions, where a dimethyl amino group is replaced by a pyrrolidino group, demonstrates the importance of structural variations in aminopyridine derivatives for catalytic efficiency. This research provides a pathway for improving the synthesis of complex organic molecules through selective catalysis (Garcia et al., 2016).

Synthesis of Pyridine-Pyrimidines

The efficient synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid showcases the application of aminopyridine derivatives in creating bis-derivatives of pyridine-pyrimidines. This approach, benefiting from microwave irradiation and solvent-free conditions, highlights the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Rahmani et al., 2018).

Mecanismo De Acción

Pharmacokinetics

The compound has a high GI absorption and a low skin permeation coefficient . Its lipophilicity (Log Po/w) ranges from -0.15 to 0.92, depending on the method of calculation . These properties may influence the compound’s bioavailability, but more detailed pharmacokinetic studies are needed.

Propiedades

IUPAC Name |

6-dimethylphosphorylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2OP/c1-11(2,10)7-5-3-4-6(8)9-7/h3-5H,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYMRIYBKJATEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=CC(=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N2OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Aminopyridin-2-yl)dimethylphosphine oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2812399.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2812400.png)

![3-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812403.png)

![N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2812404.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2812407.png)

![2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2812409.png)

![4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2812410.png)

![4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2812420.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2812422.png)